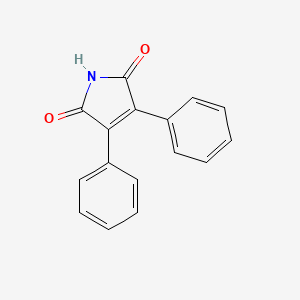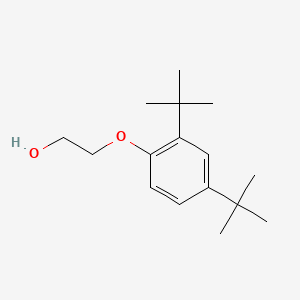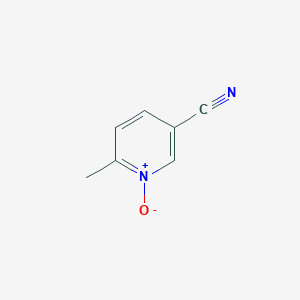![molecular formula C14H13NO3 B3032701 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one CAS No. 371756-61-5](/img/structure/B3032701.png)
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one
Vue d'ensemble
Description
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a dimethylamino group attached to an acryloyl moiety, which is further connected to a chromenone core
Mécanisme D'action
Target of Action
The primary target of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is Tyrosine Kinase (Src) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its target, Tyrosine Kinase, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing the phosphorylation of tyrosine residues on its substrate proteins .
Biochemical Pathways
The inhibition of Tyrosine Kinase disrupts several biochemical pathways. It primarily affects signal transduction cascades involved in cell growth and differentiation . By inhibiting these pathways, the compound can potentially halt the proliferation of cancer cells .
Pharmacokinetics
This suggests that it is well-absorbed, properly distributed, efficiently metabolized, and effectively excreted, which are all crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation due to its inhibitory effect on Tyrosine Kinase . This could potentially lead to the suppression of cancer cell proliferation .
Analyse Biochimique
Biochemical Properties
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) activity. This compound interacts with the enzyme acetylcholinesterase, leading to the inhibition of its activity . The nature of this interaction involves the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to activate CREB-mediated neuroprotection in cell models of Alzheimer’s disease . It influences cell signaling pathways by increasing CREB-mediated gene expression through protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition enhances cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer’s disease. Additionally, this compound activates CREB-mediated gene expression by interacting with protein kinase A and Ca2+/calmodulin-dependent protein kinase II . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. Over time, this compound exhibits stability under various conditions, but it may degrade under extreme pH or temperature . Long-term effects on cellular function have been observed, with sustained inhibition of acetylcholinesterase activity and prolonged activation of CREB-mediated pathways . These effects suggest that this compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound exhibits neuroprotective effects by enhancing cholinergic transmission and activating CREB-mediated pathways . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and protein kinases, influencing their activity and function . This compound also affects metabolic flux and metabolite levels, modulating key biochemical pathways involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of this compound, ensuring its proper function and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one typically involves the condensation of 3-acetyl-4-hydroxycoumarin with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction is carried out in the presence of a base such as piperidine in an ethanol solution. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl moiety to a saturated form.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone oxides, while reduction can produce saturated chromenone derivatives.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Dimethylamino)acryloyl)-2H-naphtho[1,2-b][1,4]oxazin-2-one: This compound shares a similar acryloyl moiety but has a naphtho[1,2-b][1,4]oxazin-2-one core instead of a chromenone core.
Ethyl 3-(Dimethylamino)acrylate: This compound has a similar dimethylaminoacryloyl group but lacks the chromenone core.
Uniqueness
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is unique due to its combination of the chromenone core and the dimethylaminoacryloyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-15(2)8-7-12(16)11-9-10-5-3-4-6-13(10)18-14(11)17/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYBZVNQBVXTKP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3032624.png)
![4,5-Dihydrobenzo[b]oxepin-2(3H)-one](/img/structure/B3032625.png)



![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)


![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3032639.png)

![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)
